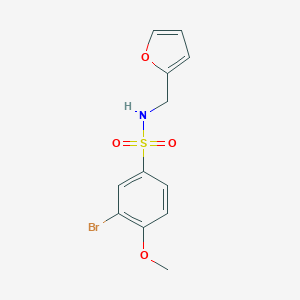![molecular formula C23H30N2O5S B299313 N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory, attention, and sensory processing. By activating this receptor, this compound can enhance the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which can improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing the release of acetylcholine and other neurotransmitters, reducing inflammation and oxidative stress, and promoting neurogenesis and synaptic plasticity. These effects have been observed in animal models of neurological disorders, as well as in healthy animals.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide for lab experiments is that it has been well-characterized in terms of its chemical and biological properties, which makes it easier to study its effects in vitro and in vivo. However, one limitation is that it can be difficult to administer this compound to animals, as it has poor solubility in water and other common solvents.
Future Directions
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of more effective methods for administering the compound, such as the use of nanoparticles or other delivery systems. Another area of interest is the investigation of this compound's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms underlying this compound's neuroprotective and cognitive-enhancing effects, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can be synthesized through a series of chemical reactions, starting with the reaction between 3,4-dimethoxyphenylacetonitrile and 4-methylpiperidine to form 1-(3,4-dimethoxyphenyl)-4-methylpiperidine. This intermediate compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently reacted with sodium hydride and benzenesulfonyl chloride to form this compound.
properties
Molecular Formula |
C23H30N2O5S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-17-5-8-20(9-6-17)31(27,28)25(16-23(26)24-13-11-18(2)12-14-24)19-7-10-21(29-3)22(15-19)30-4/h5-10,15,18H,11-14,16H2,1-4H3 |
InChI Key |
TUQFVMZBWPXNBB-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)


![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)

![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)